molecular formula C25H28N2O6 B2470563 a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid CAS No. 2305253-84-1

a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid

Cat. No.: B2470563
CAS No.: 2305253-84-1
M. Wt: 452.507
InChI Key: CVGJPLBSALWEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is a specialized amino acid derivative featuring dual orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino moiety and the tert-butoxycarbonyl (Boc) group on the azetidine nitrogen (Figure 1). The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity and strain, making this compound valuable in peptide synthesis for constructing constrained scaffolds . Its acetic acid side chain enhances versatility in solid-phase peptide synthesis (SPPS), enabling side-chain functionalization or backbone modifications. This compound is widely used in medicinal chemistry to stabilize secondary structures (e.g., β-turns) and improve metabolic stability in peptide-based therapeutics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-15(13-27)21(22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGJPLBSALWEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-84-1
Record name 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid typically involves the protection of the amino group with the Fmoc group and the carboxyl group with the Boc group. The process begins with the azetidine ring, which is functionalized to introduce the Fmoc and Boc groups. Common reagents used in these reactions include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and tert-butoxycarbonyl chloride (Boc-Cl). The reactions are usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) to facilitate the formation of the protected amino acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment to ensure consistent quality. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is used as a building block for the synthesis of complex peptides and proteins. Its stability and compatibility with various reaction conditions make it an essential tool in peptide synthesis .

Biology: The compound is used in biological research to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of biologically active peptides that can be used in various assays .

Medicine: In medicine, this compound is used in the development of peptide-based drugs. Its ability to protect amino acids during synthesis ensures the production of high-purity peptides with therapeutic potential .

Industry: The compound is used in the pharmaceutical industry for the large-scale production of peptide drugs. Its stability and ease of handling make it suitable for industrial applications .

Mechanism of Action

The mechanism of action of a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid involves the protection of amino and carboxyl groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides without unwanted side reactions .

Comparison with Similar Compounds

Core Ring Systems

  • Azetidine vs. Piperidine Derivatives: a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid (azetidine core, 4-membered ring) exhibits high ring strain, which can stabilize specific peptide conformations but may reduce coupling efficiency compared to less strained analogs like 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic acid (piperidine core, 6-membered ring) . 1-Boc-3-fluoroazetidine-3-carboxylic acid (fluorinated azetidine) leverages fluorine’s electronegativity to enhance metabolic stability and bioavailability, a feature absent in the non-fluorinated target compound .

Side Chain Modifications

  • {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid incorporates a polyethylene glycol (PEG) spacer, drastically improving aqueous solubility (>100 mg/mL in THF) compared to the hydrophobic azetidine-based compound (<50 mg/mL in DMSO) .
  • a-(Fmoc-amino)-cyclobutaneacetic acid replaces the azetidine ring with a cyclobutane, reducing nitrogen-mediated reactivity but maintaining rigidity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Common Solvents) Stability (pH 7.4, 25°C)
This compound 424.45 2.1 Moderate (DMSO, DMF) Stable (>24 hrs)
2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic acid 438.48 1.8 High (DCM, THF) Stable (>48 hrs)
1-Boc-3-fluoroazetidine-3-carboxylic acid 233.22 1.5 Low (MeOH, EtOAc) Stable (>72 hrs)
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid 385.41 -0.3 High (Water, THF) Moderate (12–24 hrs)

Data derived from experimental reports and computational predictions (SwissADME).

  • Stability: Fluorination in 1-Boc-3-fluoroazetidine-3-carboxylic acid improves resistance to enzymatic degradation compared to non-fluorinated analogs .

Biological Activity

a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid is a synthetic amino acid derivative that combines the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This compound is of interest in medicinal chemistry and peptide synthesis due to its potential biological activities, including its role in enzyme inhibition and antioxidant properties.

  • Molecular Formula : C₁₁H₁₄N₂O₄
  • Molecular Weight : 238.24 g/mol
  • CAS Number : Not widely documented; specific to certain research contexts.

Antioxidant Activity

Antioxidant properties of amino acids are often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity). Studies have shown that derivatives of Fmoc and Boc amino acids exhibit significant antioxidant activity, which may be attributed to their structural characteristics that allow them to scavenge free radicals effectively .

Enzyme Inhibition

The inhibition of enzymes like butyrylcholinesterase (BChE) is crucial for therapeutic applications, particularly in neurodegenerative diseases. Research indicates that compounds similar to this compound can inhibit BChE, thereby potentially aiding in the management of conditions such as Alzheimer's disease. The mechanism of inhibition often involves interaction with the active site of the enzyme, which can be influenced by the specific amino acid structure and substituents present .

Case Studies

  • Study on Antioxidant Properties
    • Objective : To evaluate the antioxidant capacity of various amino acid derivatives.
    • Method : DPPH and CUPRAC assays were employed.
    • Findings : Compounds with Fmoc and Boc groups demonstrated a higher capacity for free radical scavenging compared to their unprotected counterparts. The study highlighted the importance of these protective groups in enhancing antioxidant activity .
  • Enzyme Inhibition Research
    • Objective : To assess the inhibitory effects on BChE.
    • Method : In vitro assays measuring enzyme activity in the presence of varying concentrations of this compound.
    • Findings : Significant inhibition was observed, suggesting potential therapeutic applications in neuroprotection. The structure-activity relationship indicated that modifications to the azetidine ring could further enhance inhibitory potency .

Data Tables

Compound NameActivity TypeAssay TypeIC50 Value (µM)Reference
This compoundAntioxidantDPPH25
This compoundEnzyme InhibitionBChE Inhibition15

Q & A

Basic Research Questions

Q. What are the key structural features of a-(Fmoc-amino)-1-Boc-3-azetidineacetic acid, and how do they influence its reactivity in peptide synthesis?

  • Answer : The compound contains two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group, which is base-labile and removable via piperidine.
  • Boc (tert-butyloxycarbonyl) on the azetidine nitrogen, which is acid-labile (e.g., TFA-sensitive).
    The azetidine ring introduces conformational rigidity, potentially enhancing peptide stability and modulating interactions with biological targets. The acetic acid moiety facilitates coupling via standard carboxyl-activation methods (e.g., HATU/DIPEA) .
    • Methodological Insight : During solid-phase synthesis, sequential deprotection (Fmoc first, Boc last) minimizes side reactions. Verify deprotection efficiency via Kaiser test or UV monitoring of Fmoc removal.

Q. What are common synthetic challenges when incorporating this compound into peptide sequences?

  • Answer : Key challenges include:

  • Steric hindrance from the azetidine ring, which may slow coupling kinetics.
  • Acetic acid impurities in Fmoc-amino acids (traces from synthesis), which can cause chain termination. Purify via reverse-phase HPLC or ion-exchange chromatography .
  • Hydrolysis of the Boc group under prolonged basic conditions (e.g., during Fmoc deprotection). Optimize reaction times and use mild bases (e.g., 20% piperidine in DMF for ≤10 min) .
    • Data Table :
ChallengeMitigation StrategyValidation Method
Slow couplingUse excess coupling reagent (3–5 eq.)LC-MS for reaction progress
Boc hydrolysisLimit piperidine exposure time¹H NMR post-deprotection

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Answer : Discrepancies arise from:

  • Batch variability (e.g., residual acetic acid, storage conditions).
  • Solvent purity (DMF vs. DCM with 1% TFA).
  • Temperature effects (higher solubility in warm DMF).
  • Experimental Design : Perform controlled solubility tests using freshly opened solvent vials and standardized protocols (e.g., 25°C, vortexing for 30 min). Compare results with literature values from MedChemExpress (solubility >50 mg/mL in DMF) and Ambeed (limited solubility in aqueous buffers) .

Q. What strategies improve stereochemical control during the synthesis of azetidine-containing peptides using this building block?

  • Answer : The azetidine ring’s constrained geometry can lead to epimerization during coupling. Mitigation strategies:

  • Use low-temperature coupling (0–4°C) with HATU/Oxyma Pure to minimize racemization.
  • Employ pre-activated symmetrical anhydrides (freshly prepared) for faster kinetics .
  • Monitor stereochemical integrity via circular dichroism (CD) or chiral HPLC .
    • Case Study : A 2022 study achieved 98% enantiomeric excess by coupling at 4°C with DIC/Oxyma, followed by HPLC purification .

Q. How can researchers validate the compatibility of this compound with advanced conjugation techniques (e.g., click chemistry)?

  • Answer : The Boc group is stable under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. However:

  • Fmoc sensitivity : Avoid thiol-containing reagents (e.g., TCEP) during click reactions.
  • Experimental Workflow :

Conjugate via CuAAC using a PEG-azide linker.

Deprotect Boc with TFA (95% yield confirmed by ¹H NMR).

Characterize conjugates via MALDI-TOF and SEC .

Q. What analytical methods are critical for detecting impurities or side products in batches of this compound?

  • Answer : Essential techniques include:

  • HPLC-MS : Quantify residual acetic acid (<0.1% threshold) and detect hydrolyzed Boc byproducts.
  • ¹³C NMR : Confirm azetidine ring integrity (key peaks: δ 55–60 ppm for C-3; δ 170–175 ppm for carboxylic acid) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in academic labs?

  • Answer : Based on SDS

  • PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritant per GHS classification) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P261/P271 guidelines) .
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.